cis-10-Nonadecenoic acid, methyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-10-Nonadecenoic Acid methyl ester typically involves the esterification of cis-10-Nonadecenoic Acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods: In industrial settings, the production of cis-10-Nonadecenoic Acid methyl ester follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and increase yield. The product is then purified using distillation or chromatography techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-10-Nonadecenoic Acid methyl ester can undergo oxidation reactions to form epoxides or hydroxylated derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form saturated fatty acid methyl esters using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Substitution reactions can occur at the double bond, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Halogens, halogenating agents, and other electrophiles.
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated fatty acid methyl esters.
Substitution: Halogenated and other substituted derivatives.
Scientific Research Applications
cis-10-Nonadecenoic Acid methyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cis-10-Nonadecenoic Acid methyl ester involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the activity of the p53 protein, which plays a crucial role in regulating cell proliferation and apoptosis . Additionally, it can modulate the production of tumor necrosis factor, a key cytokine involved in inflammation and immune responses .
Comparison with Similar Compounds
cis-10-Heptadecenoic Acid methyl ester: Similar structure but with a shorter carbon chain.
cis-11-Vaccenic Acid methyl ester: Similar structure but with the double bond at a different position.
cis-9-Octadecenoic Acid methyl ester: Similar structure but with the double bond at a different position.
Uniqueness: cis-10-Nonadecenoic Acid methyl ester is unique due to its specific carbon chain length and the position of the double bond. This structural specificity can influence its physical and chemical properties, making it suitable for particular applications in research and industry .
Properties
IUPAC Name |
methyl (Z)-nonadec-10-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-2/h10-11H,3-9,12-19H2,1-2H3/b11-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJGGWUNSRWUFJ-KHPPLWFESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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